molecular formula C21H22N10O2 B2917283 1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one CAS No. 1428373-15-2

1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one

Cat. No.: B2917283
CAS No.: 1428373-15-2
M. Wt: 446.475
InChI Key: CPXYWYOPRMSSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one is a complex organic compound that features multiple heterocyclic rings, including imidazole, pyrimidine, piperazine, pyrazole, and pyridazine. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one involves multiple steps, each targeting the formation of specific heterocyclic rings and their subsequent coupling. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts like palladium or nickel.

    Solvent Choice: Selecting appropriate solvents to enhance reaction rates and product solubility.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions without degradation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one: Unique due to its combination of multiple heterocyclic rings.

    Other Imidazole Derivatives: Compounds like metronidazole and omeprazole.

    Other Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine.

Uniqueness

The uniqueness of this compound lies in its structural complexity and the potential for diverse biological activities due to the presence of multiple heterocyclic rings.

Properties

IUPAC Name

1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N10O2/c1-16-22-6-8-30(16)19-13-18(23-15-24-19)28-9-11-29(12-10-28)21(32)14-33-20-4-3-17(26-27-20)31-7-2-5-25-31/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXYWYOPRMSSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.